molecular formula C9H14FN3O4S B1440143 N-(2-fluorobenzyl)-N-methylguanidine sulfate CAS No. 1185382-84-6

N-(2-fluorobenzyl)-N-methylguanidine sulfate

Cat. No.: B1440143
CAS No.: 1185382-84-6
M. Wt: 279.29 g/mol
InChI Key: HEYQRAJMTFDAIX-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N-methylguanidine sulfate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound features a guanidine group substituted with a 2-fluorobenzyl and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-methylguanidine sulfate typically involves the reaction of 2-fluorobenzylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

For industrial-scale production, the synthesis may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is often obtained as a sulfate salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-methylguanidine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-(2-fluorobenzyl)-N-methylguanidine oxide.

    Reduction: Formation of N-(2-fluorobenzyl)-N-methylguanidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorobenzyl)-N-methylguanidine sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-methylguanidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include modulation of signal transduction processes and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-methylguanidine sulfate
  • N-(2-bromobenzyl)-N-methylguanidine sulfate
  • N-(2-iodobenzyl)-N-methylguanidine sulfate

Uniqueness

N-(2-fluorobenzyl)-N-methylguanidine sulfate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its halogenated analogs.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-4-2-3-5-8(7)10;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYQRAJMTFDAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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